molecular formula C12H15NO5 B12601121 Methyl 4-methoxy-3-nitro-5-propylbenzoate CAS No. 647856-00-6

Methyl 4-methoxy-3-nitro-5-propylbenzoate

Cat. No.: B12601121
CAS No.: 647856-00-6
M. Wt: 253.25 g/mol
InChI Key: CPJKJQCUPHSYMC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-nitro-5-propylbenzoate is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a nitro group, and a propyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-nitro-5-propylbenzoate typically involves the esterification of 4-methoxy-3-nitro-5-propylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-nitro-5-propylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Reduction: 4-methoxy-3-amino-5-propylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-methoxy-3-nitro-5-propylbenzoic acid.

Scientific Research Applications

Methyl 4-methoxy-3-nitro-5-propylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-nitro-5-propylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.

    Methyl 3,4,5-trimethoxybenzoate: Contains additional methoxy groups, leading to different chemical properties.

    Methyl 4-methoxy-3-nitrobenzoate: Lacks the propyl group, resulting in different physical and chemical characteristics.

Uniqueness

Methyl 4-methoxy-3-nitro-5-propylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the propyl group differentiates it from other similar compounds, affecting its solubility, stability, and interaction with biological targets.

Properties

CAS No.

647856-00-6

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 4-methoxy-3-nitro-5-propylbenzoate

InChI

InChI=1S/C12H15NO5/c1-4-5-8-6-9(12(14)18-3)7-10(13(15)16)11(8)17-2/h6-7H,4-5H2,1-3H3

InChI Key

CPJKJQCUPHSYMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])OC

Origin of Product

United States

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